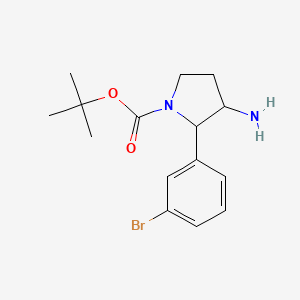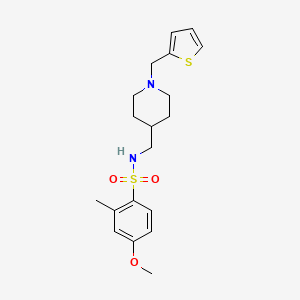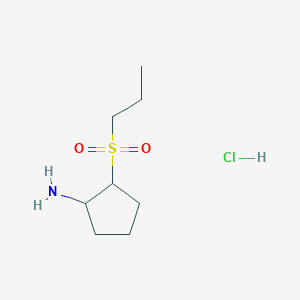![molecular formula C21H15N5O2S B2674253 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-07-5](/img/no-structure.png)
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a synthetic compound that has shown potential in scientific research applications. This compound is a quinazoline derivative, which has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Efficient synthetic routes for derivatives of quinazoline, which may include structures similar to the compound , have been developed, demonstrating their potential in creating novel chemical entities. For example, palladium-catalyzed Suzuki C–C coupling has been employed for the synthesis of novel urea and thiourea-based quinazoline derivatives, highlighting the versatility of these compounds in organic synthesis (Patel, Chikhalia, & Kumari, 2015). Furthermore, the identification of potent and selective inhibitors of PDGF receptor autophosphorylation emphasizes the importance of quinazoline derivatives in medicinal chemistry, particularly in the context of receptor selectivity and potential therapeutic applications (Furuta et al., 2006).
Pharmaceutical and Biological Research
Quinazoline derivatives have shown a broad spectrum of biological activities, including antimicrobial properties. A study on substituted quinazolines as antimicrobial agents revealed that certain derivatives exhibit significant activity against various microorganisms, indicating their potential as leads for the development of new antimicrobial drugs (Buha et al., 2012). Additionally, the exploration of quinazoline derivatives for CNS activities and their cyclization pathways suggests the compound's relevance in designing drugs with potential CNS activity (Heinicke, Hung, Prager, & Ward, 1984).
Material Science and Catalysis
The compound's derivatives have also found applications in materials science and as catalysts in chemical reactions. An environmentally friendly procedure for synthesizing quinazolinone derivatives using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions showcases the compound's utility in green chemistry (Ghashang, Mansoor, & Aswin, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with cyanophenyl isocyanate followed by treatment with urea.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "cyanophenyl isocyanate", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is reacted with cyanophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea." ] } | |
CAS-Nummer |
942002-07-5 |
Molekularformel |
C21H15N5O2S |
Molekulargewicht |
401.44 |
IUPAC-Name |
1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
InChI-Schlüssel |
SRSJGVMIICFJTE-NCELDCMTSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674172.png)



![8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2674180.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)

![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)



